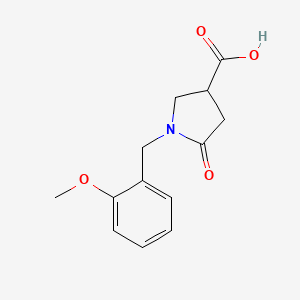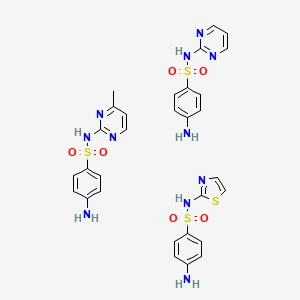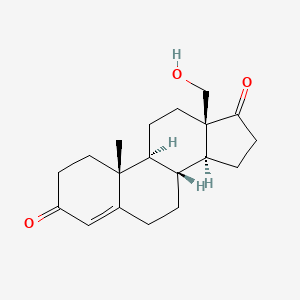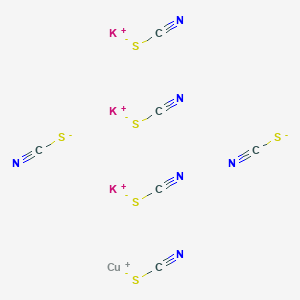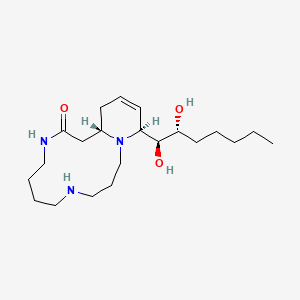
Cannabisativine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabisativine is an azamacrocycle and a lactam.
Applications De Recherche Scientifique
Neuroprotective Effects
Cannabis Sativa has been studied for its potential in neuroprotection, particularly in diseases like Alzheimer's, Parkinson's, Huntington's, multiple sclerosis, and amyotrophic lateral sclerosis. The cannabinoids present in Cannabis Sativa offer various therapeutic applications, and their formulation using nanotechnology could enhance their delivery and efficacy (Holgado et al., 2017).
Therapeutic Potential in Multiple Sclerosis
A study on patients with multiple sclerosis showed that a standardized Cannabis Sativa extract might lower spasm frequency and increase mobility, suggesting its potential application in treating spasticity associated with MS (Vaney et al., 2004).
Cannabinoid Receptor Interactions
Research on the interactions between various cannabinoids, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), provides insights into their therapeutic roles and behavioral effects. This includes their potential application in treating anxiety and psychosis-like symptoms (Boggs et al., 2018).
Endocannabinoid System in Appetite Regulation
Cannabis Sativa's influence on the endocannabinoid system has therapeutic potential for appetite regulation. This includes its role in feeding cycles and meal patterns, highlighting the importance of non-Δ9tetrahydrocannabinol phytocannabinoids (Farrimond et al., 2011).
Pharmacology in Neurological and Psychiatric Disorders
Cannabis Sativa's compounds, especially cannabinoids, have been investigated for their roles in neurological and psychiatric disorders, suggesting their potential as therapeutic agents for these conditions (Giacoppo et al., 2014).
Molecular and Biochemical Effects
Proteomics studies on Cannabis Sativa help understand its molecular and biochemical effects at a cellular level. This research is crucial for comprehending its therapeutic benefits and toxicity (Abyadeh et al., 2021).
Phytochemical Spectrum
Cannabis Sativa is a source of numerous phytochemicals with industrial interest, including cannabinoids, terpenes, and phenolic compounds. Understanding their biosynthetic routes can enhance their production and bioactivity for various applications (Andre et al., 2016).
Cannabis in Crohn's Disease
A study on patients with Crohn's Disease showed that THC-rich cannabis could induce significant clinical benefits without side effects, suggesting its potential therapeutic application in gastrointestinal disorders (Naftali et al., 2013).
Propriétés
Formule moléculaire |
C21H39N3O3 |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1 |
Clé InChI |
KZZKPJBKEJKNAK-HUUJSLGLSA-N |
SMILES isomérique |
CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O |
SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
SMILES canonique |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Synonymes |
cannabisativine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)

